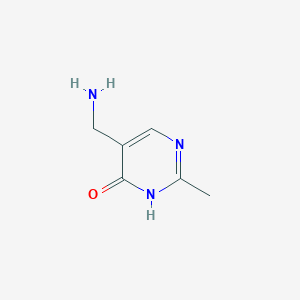

5-(Aminomethyl)-2-methylpyrimidin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,2,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTACWJBJZYESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263289 | |

| Record name | 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1749-72-0 | |

| Record name | 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1749-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)-2-methylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrimidine Derivatives in Contemporary Chemical Synthesis and Biological Sciences

Pyrimidine (B1678525), a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in a vast array of biologically significant molecules. gsconlinepress.com The derivatives of pyrimidine are not only integral components of nucleic acids (DNA and RNA), in the form of thymine, cytosine, and uracil, but they also form the core structure of many vitamins, such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2). gsconlinepress.comresearchgate.net This inherent biological relevance has made pyrimidine derivatives a focal point of research in medicinal chemistry and drug discovery.

The synthetic versatility of the pyrimidine ring allows for the introduction of various functional groups, leading to a wide spectrum of pharmacological activities. orientjchem.org Researchers have developed numerous synthetic routes to pyrimidine derivatives, often involving the condensation of amidines with carbonyl compounds. gsconlinepress.comorganic-chemistry.org These synthetic strategies have paved the way for the creation of a multitude of pyrimidine-based compounds with applications as:

Anticancer agents: Many pyrimidine derivatives act as antimetabolites, interfering with the synthesis of nucleic acids in cancer cells. researchgate.net 5-Fluorouracil is a classic example of a pyrimidine analog used in chemotherapy. researchgate.net

Antimicrobial agents: The pyrimidine nucleus is found in various antibacterial and antifungal drugs. orientjchem.org For instance, trimethoprim, an antibacterial agent, selectively inhibits dihydrofolate reductase in bacteria. researchgate.net

Antiviral agents: Certain pyrimidine nucleoside analogs are effective antiviral drugs, including some used in the treatment of HIV. ignited.in

Cardiovascular drugs: Some pyrimidine derivatives have been developed as vasodilators and antihypertensive agents. gsconlinepress.com

Agrochemicals: The biological activity of pyrimidine derivatives also extends to agriculture, where they are used in some herbicides and plant growth regulators. gsconlinepress.com

The diverse biological functions of pyrimidine derivatives are a testament to their importance in the life sciences. ijpsr.com Their ability to interact with a wide range of biological targets continues to drive research into new therapeutic agents. orientjchem.orgignited.in

Overview of the Academic and Research Trajectory of 5 Aminomethyl 2 Methylpyrimidin 4 Ol

Elucidation of Traditional Batch Synthesis Approaches

Traditional batch synthesis remains a fundamental approach for the laboratory-scale production of complex heterocyclic molecules like this compound. These methods involve sequential reactions in a single vessel, allowing for careful control over each step.

The construction of the this compound core relies on the selection of appropriate precursors that can form the pyrimidine ring and introduce the required substituents at positions 2, 4, and 5. The synthesis generally involves the condensation of a three-carbon component with a reagent that provides the N-C-N fragment of the pyrimidine ring.

Key starting materials for pyrimidine synthesis often include β-ketonitriles or malononitrile (B47326) derivatives. beilstein-journals.org For instance, a common strategy for building the pyrimidine scaffold is the reaction of compounds like 2-cyanoacetamide (B1669375) or malononitrile with reagents that can cyclize to form the ring. researchgate.net

A plausible synthetic pathway could start with the reaction of a C3 synthon with acetamidine (B91507) to introduce the 2-methyl group and one of the ring nitrogens. researchgate.net However, to achieve the 4-ol (or its tautomeric 4-one) structure, a reagent like urea (B33335) or guanidine (B92328) would typically be used in condensation reactions instead of an amidine, which would yield a 4-amino group. researchgate.net The aminomethyl group at the 5-position is often introduced via the reduction of a nitrile group (CN) or the reductive amination of a formyl group (CHO) that was previously installed on the pyrimidine ring. google.com

Two scalable processes have been described for a closely related compound, 4-amino-5-aminomethyl-2-methylpyrimidine, which shares the same core structure. researchgate.net These methods highlight key intermediates that are also relevant for the synthesis of the 4-ol analogue:

From 2-cyanoacetamide: This inexpensive starting material can be reacted with a Vilsmeier reagent to form an enamine, which then undergoes condensation to produce a 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) intermediate. researchgate.net

From malononitrile: Malononitrile can be treated with an ionic salt derived from DMF and dimethyl sulfate (B86663) to yield an intermediate that, without isolation, reacts with acetamidine hydrochloride to afford the same pyrimidine carbonitrile intermediate. researchgate.net

Subsequent hydrogenation of the nitrile group on this common intermediate yields the desired 5-aminomethyl side chain. researchgate.net To synthesize the target this compound, the key 4-amino-2-methylpyrimidine-5-carbonitrile intermediate would need to be synthesized with a hydroxyl group at the C4 position instead of an amino group.

Optimizing reaction conditions is critical for maximizing yield and purity in batch synthesis. Key parameters include temperature, solvent, catalyst, and reactant stoichiometry. For the synthesis of substituted pyrimidines, various solvents such as ethanol, methanol, acetonitrile, and DMF have been explored. researchgate.net The choice of solvent can significantly impact reaction rates and product yields.

Catalysis plays a crucial role. Lewis acids or Brønsted acids are often employed to facilitate the cyclization and amination steps. google.com For example, in the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine from a 5-alkoxymethyl precursor, catalysts like Al₂O₃ have been used effectively. google.com The reaction is typically carried out at elevated temperatures, ranging from 180°C to 350°C, to drive the conversion. google.comgoogle.com The molar ratio of reactants is another critical factor; for instance, using a large excess of ammonia (B1221849) (25 to 250 equivalents) has been shown to be beneficial in related amination reactions. google.comgoogle.com

The following table summarizes typical parameters that are optimized during the batch synthesis of related pyrimidine compounds.

| Parameter | Condition/Reagent | Effect on Synthesis | Reference |

|---|---|---|---|

| Temperature | 180-350 °C | Higher temperatures are often required to drive amination and cyclization reactions to completion. | google.com |

| Solvent | Ethanol, DMF, Toluene | Solvent choice affects solubility of reagents and can influence reaction pathways and yields. | researchgate.netgoogle.com |

| Catalyst | Al₂O₃ (Lewis Acid) | Catalyzes the replacement of an alkoxy group with an amino group. | google.com |

| Reactant Ratio | 25-250 molar equivalents of Ammonia | A large excess of the aminating agent can significantly improve the yield of the desired amine product. | google.com |

Innovations in Continuous Flow Synthesis for this compound Production

Continuous flow chemistry offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, easier scalability, and higher productivity. researchgate.net This technology is increasingly being applied to the synthesis of pharmaceutical intermediates.

The synthesis of pyrimidine intermediates has been successfully translated from batch to continuous flow processes. A fully continuous flow synthesis for 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate for Vitamin B1, has been demonstrated, showcasing the potential for producing the this compound scaffold using similar technology. figshare.com

| Parameter | Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Reaction Time | 2 hours | 12 minutes | researchgate.net |

| Productivity | ~0.43 g/hour | 2.14 g/hour | researchgate.net |

| Overall Yield (Multi-step) | 65% | 84% | researchgate.netfigshare.com |

| Process Control | Standard | Enhanced (temperature, pressure, mixing) | researchgate.net |

Heterogeneous catalysts are particularly well-suited for continuous flow systems as they can be packed into a column or reactor bed, allowing the reaction mixture to flow through them. This simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture.

In the context of synthesizing the this compound scaffold, a critical step is the reduction of a nitrile or other precursor to form the aminomethyl side chain. In flow chemistry, this hydrogenation is often carried out in a micro fixed-bed reactor packed with a heterogeneous catalyst. researchgate.net Catalytic systems such as 5% Platinum on carbon (Pt/C) or modified Raney nickel have been effectively used for reductive amination and hydrogenation steps in the flow synthesis of related pyrimidine compounds. researchgate.net The use of these catalysts in a flow setup not only improves reaction efficiency but also allows for the safe handling of reagents like hydrogen gas. researchgate.net The choice of catalyst can significantly influence the regioselectivity and yield of multicomponent reactions used to form fused pyrimidine systems under flow conditions. vapourtec.com

Strategies for Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses several reactive sites—the primary amino group, the hydroxyl group, and the pyrimidine ring itself—making it a versatile platform for creating a library of new compounds. Derivatization can be used to modify the molecule's properties for various applications.

Functionalization of the Aminomethyl Group: The primary amine is a highly versatile functional handle. It can readily undergo N-acylation with acyl chlorides or anhydrides to form amides, or react with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to secondary amines. It can also be alkylated to yield secondary and tertiary amines. These modifications allow for the attachment of a wide range of substituents to the scaffold.

Functionalization of the Hydroxyl Group: The hydroxyl group at the C4 position, which exists in tautomeric equilibrium with the pyrimidin-4-one form, can also be targeted for derivatization. It can be converted into an ether via Williamson ether synthesis or esterified to form various esters. Furthermore, the hydroxyl group can be replaced by a chlorine atom using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This resulting 4-chloropyrimidine (B154816) is a valuable intermediate, as the chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, alkoxides) in nucleophilic aromatic substitution reactions, greatly expanding the diversity of accessible derivatives.

Functionalization of the Pyrimidine Ring: While the pyrimidine ring is generally electron-deficient and less reactive towards electrophilic substitution, the existing activating groups (amino and hydroxyl) can influence its reactivity. Halogenation or nitration of the ring may be possible under specific conditions. More commonly, functionalization occurs via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, if a halogen atom is first introduced onto the ring. mdpi.com These methods are powerful tools for creating new C-C bonds and attaching aryl, heteroaryl, or alkynyl groups to the pyrimidine core.

Nucleophilic Substitution Reactions for Structural Modification

Nucleophilic substitution is a fundamental class of reactions for the structural modification of pyrimidine rings. wikipedia.orgrsc.org In the case of this compound, the hydroxyl group at the C4-position is not a good leaving group for a direct nucleophilic aromatic substitution (SNAr) reaction. Therefore, activation of this position is a necessary prerequisite for structural modifications via this pathway.

A common strategy involves the conversion of the hydroxyl group into a more effective leaving group, such as a tosylate or a halide. For instance, treatment of the pyrimidin-4-ol with tosyl chloride in the presence of a base can yield the corresponding 4-tosyloxypyrimidine. This tosylate can then be displaced by a variety of nucleophiles. Similarly, chlorinating agents like phosphorus oxychloride (POCl₃) can be used to replace the hydroxyl group with a chlorine atom, a versatile handle for subsequent nucleophilic substitution reactions. nih.govgoogle.com

Once activated, the C4-position of the pyrimidine ring can undergo substitution with a range of nucleophiles. These include amines, thiols, and alkoxides, allowing for the introduction of diverse functionalities. The reaction with various amines, for example, can lead to the synthesis of a library of 4-amino-5-(aminomethyl)-2-methylpyrimidine derivatives. The reactivity of halopyrimidines towards aminolysis has been studied, indicating that bromo- and iodo-pyrimidines are generally more reactive than their chloro counterparts. rsc.org

The general scheme for nucleophilic substitution at the C4-position is depicted below:

| Reactant | Reagent | Product |

| This compound | 1. Activating Agent (e.g., POCl₃) | Activated 4-substituted pyrimidine |

| Activated 4-substituted pyrimidine | Nucleophile (e.g., R-NH₂, R-SH, R-OH) | 4-substituted-5-(aminomethyl)-2-methylpyrimidine |

It is important to consider the potential for competing reactions, such as at the aminomethyl group. Protective group strategies may be necessary to achieve selective substitution on the pyrimidine ring.

Condensation Reactions and Formation of Complex Pyrimidine Conjugates

The presence of a primary amino group in the aminomethyl substituent of this compound makes it a prime candidate for condensation reactions. These reactions are instrumental in the formation of more complex pyrimidine conjugates, potentially linking the pyrimidine core to other pharmacophores or biomolecules. nih.gov

A classic example of such a reaction is the formation of a Schiff base (imine) through the condensation of the aminomethyl group with an aldehyde or a ketone. This reaction is typically carried out under mild acidic or basic conditions and is often reversible. The resulting imine can be subsequently reduced to a stable secondary amine, providing a robust linkage.

Furthermore, the aminomethyl group can react with activated carboxylic acid derivatives, such as acid chlorides or anhydrides, to form stable amide bonds. This amide bond formation is a cornerstone of peptide synthesis and can be used to conjugate amino acids or peptides to the pyrimidine scaffold. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylethylamine (DIPEA) are commonly employed to facilitate these reactions. nih.gov

The formation of pyrimidine conjugates through condensation reactions is illustrated in the following table:

| Reactant | Reagent | Product Type |

| This compound | Aldehyde or Ketone | Schiff Base (Imine) |

| This compound | Carboxylic Acid + Coupling Agent (e.g., DCC) | Amide Conjugate |

| This compound | Isocyanate or Isothiocyanate | Urea or Thiourea Conjugate |

These condensation strategies open avenues for the creation of hybrid molecules with potentially enhanced or novel biological activities.

Targeted Functional Group Transformations

Beyond modifications at the pyrimidine ring and condensation reactions of the aminomethyl group, targeted functional group transformations of other parts of the this compound molecule can be performed to fine-tune its properties.

The aminomethyl group itself can be subject to various transformations. For instance, reductive amination with different aldehydes or ketones, followed by reduction, can introduce a variety of substituents on the nitrogen atom, leading to secondary or tertiary amines. N-alkylation can also be achieved using alkyl halides.

The methyl group at the C2-position of the pyrimidine ring is generally less reactive. However, under specific conditions, such as radical-mediated reactions, it could potentially be functionalized. For example, halogenation of the methyl group could provide a handle for further nucleophilic substitution.

Moreover, the pyrimidine ring itself can undergo certain transformations. For instance, electrophilic substitution reactions on the pyrimidine ring are generally difficult due to its electron-deficient nature. wikipedia.org However, with activating substituents, such reactions might be possible at the C5-position if it were unsubstituted. In the case of this compound, the existing substituents direct the reactivity.

A summary of potential targeted functional group transformations is presented below:

| Functional Group | Transformation Reaction | Resulting Functional Group |

| Primary Amine | Acylation | Amide |

| Primary Amine | Reductive Amination | Secondary/Tertiary Amine |

| Primary Amine | N-alkylation | Secondary/Tertiary Amine |

| Methyl Group | Radical Halogenation | Halomethyl |

These targeted transformations allow for the precise modification of the molecule's structure, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Advanced Spectroscopic and Structural Elucidation of 5 Aminomethyl 2 Methylpyrimidin 4 Ol and Its Chemical Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton and Carbon-13 NMR in Pyrimidine (B1678525) Ring Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques. In the case of 5-(Aminomethyl)-2-methylpyrimidin-4-ol, ¹H NMR would be expected to show distinct signals for the protons on the pyrimidine ring, the methyl group, and the aminomethyl group. The chemical shifts of these protons would be influenced by the electron-withdrawing or -donating effects of the substituents on the ring. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with their chemical shifts indicating their electronic environment.

A hypothetical data table for the expected NMR signals is presented below based on general principles and data from similar structures. It is crucial to note that this data is predictive and not based on experimental results for the target compound.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.4 | ~20 |

| C4-OH | Variable (broad) | - |

| C5-CH₂-NH₂ | ~3.8 | ~45 |

| C5-CH₂-NH₂ | Variable (broad) | - |

| C6-H | ~7.8 | ~150 |

| C2 | - | ~165 |

| C4 | - | ~160 |

| C5 | - | ~110 |

| C6 | - | ~150 |

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing the connectivity between atoms. A COSY spectrum would show correlations between coupled protons, for instance, between the CH₂ and NH₂ protons of the aminomethyl group. An HSQC spectrum would reveal correlations between protons and their directly attached carbon atoms, confirming the assignments made in the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations, helping to piece together the entire molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, aiding in the determination of the molecule's conformation.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₆H₉N₃O), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Derivatives

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern provides valuable information about the molecule's structure. For derivatives of this compound, MS/MS could be used to identify the structure of the derivative by analyzing how it breaks apart. The fragmentation would likely involve characteristic losses of small neutral molecules from the substituent groups.

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy in Functional Group Identification and Electronic Structure Probing

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic properties.

IR spectroscopy measures the vibration of atoms and can be used to identify functional groups. For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the hydroxyl group, N-H stretches of the amino group, C-H stretches of the methyl and methylene (B1212753) groups, and C=C and C=N stretches of the pyrimidine ring.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (amino) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=N, C=C stretch (ring) | 1500-1650 |

| C-O stretch (hydroxyl) | 1000-1260 |

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring is a chromophore, and the presence of substituents like the hydroxyl, amino, and methyl groups would influence the wavelength of maximum absorption (λmax). The UV/Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic system.

Mechanistic Investigations into Chemical Reactions Involving 5 Aminomethyl 2 Methylpyrimidin 4 Ol

Unraveling Reaction Pathways and Identification of Transient Intermediates

The formation of the 5-(Aminomethyl)-2-methylpyrimidin-4-ol ring system is generally understood to proceed through a cyclocondensation reaction, a variant of the classical Pinner pyrimidine (B1678525) synthesis. This pathway involves the reaction of an amidine, in this case, acetamidine (B91507), with a β-dicarbonyl compound or its synthetic equivalent. The specific precursor that provides the C4, C5, and C6 atoms of the pyrimidine ring with the required aminomethyl and hydroxyl functionalities is a key determinant of the precise reaction pathway.

A plausible synthetic route involves the condensation of acetamidine with a suitably substituted β-keto ester or a related dicarbonyl compound. The reaction mechanism is believed to proceed through a series of nucleophilic addition and condensation steps.

Proposed Reaction Pathway:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of acetamidine on one of the carbonyl groups of the β-dicarbonyl precursor. This forms a tetrahedral intermediate.

Dehydration: The tetrahedral intermediate then undergoes dehydration to form a vinylogous amidine or an enamine intermediate. This step is often acid-catalyzed.

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step leads to the formation of a dihydropyrimidine (B8664642) intermediate.

Aromatization: The dihydropyrimidine intermediate subsequently undergoes aromatization, typically through the elimination of a molecule of water or another small molecule, to yield the stable pyrimidine ring of this compound.

Identification of Transient Intermediates:

Direct experimental observation of the transient intermediates in this reaction is challenging due to their inherent instability. However, their existence is inferred from mechanistic studies of analogous pyrimidine syntheses and computational modeling. Key proposed intermediates include:

Hemiaminal Intermediates: Formed from the initial attack of the amidine on the carbonyl group.

Vinylogous Amidine/Enamine Intermediates: These planar intermediates are crucial for the subsequent cyclization step.

Dihydropyrimidine Intermediates: The immediate product of the cyclization step before aromatization.

Computational studies on similar pyrimidine ring-forming reactions have provided theoretical support for the existence and relative energies of these transient species, helping to elucidate the most likely reaction coordinate.

Kinetic Studies and Thermodynamic Considerations in Pyrimidine Transformations

The rate and efficiency of the synthesis of this compound are governed by both kinetic and thermodynamic factors. While specific kinetic and thermodynamic data for this particular reaction are not extensively reported in the public domain, analysis of analogous pyrimidine formation reactions provides valuable insights.

Kinetic Studies:

The rate of the cyclocondensation reaction is influenced by several factors, including temperature, concentration of reactants, and the presence of catalysts. Kinetic studies of similar reactions, such as the condensation of benzamidine (B55565) with ethyl acetoacetate, have shown that the reaction often follows second-order kinetics, being first order in each of the reactants. The rate-determining step is typically the initial nucleophilic attack or the subsequent dehydration step.

Representative Kinetic Data for a Pinner-type Pyrimidine Synthesis:

| Reaction Parameters | Value |

| Rate Constant (k) | 1.2 x 10-3 M-1s-1 (at 60 °C) |

| Activation Energy (Ea) | 65 kJ/mol |

| Pre-exponential Factor (A) | 8.2 x 107 M-1s-1 |

Note: The data presented in this table is representative of a typical Pinner-type pyrimidine synthesis and is for illustrative purposes only. Actual values for the synthesis of this compound may vary.

Thermodynamic Considerations:

Representative Thermodynamic Data for Pyrimidine Ring Formation:

| Thermodynamic Parameter | Value |

| Enthalpy of Formation (ΔHf°) | -150 to -200 kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -80 to -120 kJ/mol |

| Entropy of Formation (ΔSf°) | -200 to -250 J/mol·K |

Note: The data presented in this table is representative and intended to illustrate the thermodynamic favorability of pyrimidine ring formation. Actual values for the synthesis of this compound will depend on the specific reactants and reaction conditions.

Influence of Catalysis on Reaction Mechanisms and Selectivity

Catalysis plays a pivotal role in the industrial synthesis of this compound, enhancing reaction rates and improving selectivity. Lewis acids are commonly employed as catalysts in these transformations.

Role of Lewis Acid Catalysis:

Lewis acids, such as aluminum oxide (Al₂O₃) or various metal salts, function by coordinating to the carbonyl oxygen atoms of the β-dicarbonyl precursor. This coordination has several key effects on the reaction mechanism:

Activation of Carbonyl Groups: By withdrawing electron density from the carbonyl oxygen, the Lewis acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amidine. This significantly accelerates the initial addition step.

Facilitation of Dehydration: The Lewis acid can also act as a Brønsted acid promoter by coordinating to the hydroxyl group of the hemiaminal intermediate, facilitating its elimination as water and promoting the formation of the vinylogous amidine.

Influence on Selectivity: In cases where the β-dicarbonyl precursor is unsymmetrical, the Lewis acid can influence the regioselectivity of the initial nucleophilic attack, potentially leading to a higher yield of the desired pyrimidine isomer. The precise nature of the Lewis acid and its coordination geometry can direct the amidine to attack a specific carbonyl group.

The use of solid acid catalysts like Al₂O₃ is particularly advantageous in industrial settings as they can be easily separated from the reaction mixture and potentially reused, contributing to a more sustainable and cost-effective process. The surface acidity and pore structure of the catalyst are critical parameters that can be tuned to optimize catalytic activity and selectivity.

Computational Chemistry and In Silico Approaches for 5 Aminomethyl 2 Methylpyrimidin 4 Ol Research

Molecular Docking Simulations for Exploring Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as 5-(Aminomethyl)-2-methylpyrimidin-4-ol, and a biological target, typically a protein or enzyme. The primary objective of docking is to predict the binding mode and affinity of the ligand, providing insights into its potential biological activity. nih.gov

The process involves preparing the three-dimensional structures of both the ligand and the receptor. The ligand's structure can be generated and optimized using computational chemistry software, while the receptor's structure is often obtained from crystallographic databases like the Protein Data Bank (PDB). Docking algorithms then explore various possible conformations of the ligand within the receptor's active site, calculating a scoring function to rank the potential binding poses. remedypublications.com

For this compound, molecular docking could be employed to screen its binding affinity against a range of therapeutic targets. For instance, pyrimidine (B1678525) derivatives have been investigated as inhibitors of various kinases, which are crucial in cancer signaling pathways. A hypothetical docking study of this compound into the ATP-binding site of a kinase could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. The aminomethyl group could act as a hydrogen bond donor, while the pyrimidine ring can engage in pi-stacking interactions with aromatic residues in the active site.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | LEU23, VAL31, ALA50, LYS67, GLU89, ASP154 |

| Hydrogen Bond Interactions | -OH group with GLU89; -NH2 group with ASP154 |

| Hydrophobic Interactions | Pyrimidine ring with LEU23, VAL31, ALA50 |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. epstem.net These methods can be used to calculate a variety of molecular descriptors that are crucial for predicting the reactivity and stability of this compound.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. epstem.net A smaller energy gap suggests higher reactivity.

Furthermore, quantum chemical calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other molecules. For this compound, the nitrogen atoms in the pyrimidine ring and the oxygen of the hydroxyl group are expected to be electron-rich regions, while the hydrogen atoms of the amino and hydroxyl groups would be electron-poor.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

In-silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the potential energy surface of a reaction, researchers can identify the most likely reaction pathway, including intermediate structures and transition states.

For instance, the synthesis of pyrimidine derivatives often involves condensation reactions. nano-ntp.com In-silico modeling could be used to study the mechanism of the final steps in the synthesis of this compound, such as the cyclization to form the pyrimidine ring. By calculating the activation energies for different possible pathways, the most energetically favorable route can be determined.

This understanding of the reaction mechanism can be invaluable for optimizing reaction conditions to improve yield and reduce byproducts. For example, if a particular transition state is found to have a high energy barrier, computational modeling could help in designing a catalyst that stabilizes this transition state, thereby accelerating the reaction.

Computational Approaches to Structure-Activity Relationship (SAR) Studies of Pyrimidine Scaffolds

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in modern SAR studies. rsc.org

In a QSAR study, a dataset of compounds with known biological activities is used to build a mathematical model that relates the chemical structures of the compounds to their activities. This model can then be used to predict the activity of new, untested compounds. For pyrimidine scaffolds, a 3D-QSAR model could be developed using a series of analogues of this compound with varying substituents.

Biological Relevance and Biomedical Research Applications of 5 Aminomethyl 2 Methylpyrimidin 4 Ol Derived Scaffolds

Investigations into the Role of 5-(Aminomethyl)-2-methylpyrimidin-4-ol as a Biosynthetic Precursor (e.g., Thiamine (B1217682) Metabolism)

The pyrimidine (B1678525) moiety is a critical building block in the biosynthesis of thiamine (Vitamin B1), an essential coenzyme in all living organisms. Thiamine is a composite molecule synthesized from separate pyrimidine and thiazole (B1198619) precursors that are subsequently coupled. researchgate.net The pyrimidine precursor is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a compound structurally similar to this compound. researchgate.net In most prokaryotes and eukaryotes, the HMP moiety is synthesized and then pyrophosphorylated before being joined with the thiazole moiety to form thiamine monophosphate. nih.gov

Research into thiamine biosynthesis has identified the key enzymatic steps involved in forming the HMP unit. While the exact pathway can vary between organisms, it involves the formation of the core pyrimidine ring. nih.gov Studies using cell-free extracts from baker's yeast have demonstrated the conversion of related pyrimidine structures, such as 2-methyl-4-amino-5-formylpyrimidine, into the crucial 2-methyl-4-amino-5-hydroxymethylpyrimidine intermediate, highlighting the metabolic plasticity within this biosynthetic pathway. nih.gov The salvage pathways for thiamine also involve pyrimidine intermediates, where compounds like N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine can be processed to regenerate the essential HMP precursor. nih.gov The central role of this aminopyrimidine scaffold underscores its fundamental importance in primary metabolism.

Exploration of the Pyrimidine Scaffold in the Development of Novel Bioactive Compounds

The pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds, including the nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents. gsconlinepress.comnih.govmdpi.com Its ability to form multiple hydrogen bonds and engage in various molecular interactions allows for the design of potent and selective ligands for diverse biological targets. mdpi.com Consequently, the pyrimidine framework, as seen in this compound, has been extensively explored for the development of novel bioactive compounds.

Scientists have synthesized and evaluated numerous pyrimidine derivatives, leading to the discovery of agents with a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihypertensive properties. gsconlinepress.commdpi.comnih.gov The versatility of the pyrimidine ring allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com This has led to the development of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which often exhibit enhanced biological activity. nih.govrsc.orgekb.eg The ongoing research in this area continues to yield compounds with significant potential for treating a wide range of diseases. gsconlinepress.com

Mechanistic Studies of this compound Derivatives and Their Interactions with Molecular Targets

The therapeutic potential of pyrimidine derivatives stems from their ability to interact with specific molecular targets, thereby modulating cellular pathways involved in disease pathogenesis. Mechanistic studies have provided detailed insights into these interactions, guiding the rational design of more effective and selective drugs.

The structural similarity of the pyrimidine scaffold to the nucleotide bases of DNA and RNA makes it a valuable template for the development of anticancer agents. researchgate.net Many pyrimidine derivatives function as antimetabolites, interfering with nucleic acid synthesis and leading to the death of rapidly proliferating cancer cells. gsconlinepress.com

Research has demonstrated that various pyrimidine analogs exhibit potent antiproliferative activity against a range of cancer cell lines. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibition of MCF-7 breast cancer and Hep-G2 liver cancer cell lines. ekb.eg Fused pyrimidine systems, such as nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidines, have also been identified as having promising anti-tumor activities. nih.gov Mechanistic studies reveal that these compounds can act through various pathways, including the inhibition of protein kinases that are crucial for cancer cell growth and survival, such as cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com Some derivatives induce apoptosis (programmed cell death) and can arrest the cell cycle, preventing tumor progression. researchgate.netnih.gov

| Derivative Class | Cell Line | Activity (IC50) | Reference |

| nih.govmdpi.comresearchgate.netTriazolo[1,5-a]pyrimidine (Compound 19) | Bel-7402 | 12.3 µM | nih.gov |

| nih.govmdpi.comresearchgate.netTriazolo[1,5-a]pyrimidine (Compound 19) | HT-1080 | 6.1 µM | nih.gov |

| Thieno[2,3-d]pyrimidine (Compound 2) | MDA-MB-231 | 0.056 µM | nih.gov |

| Thieno[2,3-d]pyrimidine (Compound 3) | MCF-7 | 0.25 µM | nih.gov |

The pyrimidine scaffold is a key component in the development of agents to combat infectious diseases. researchgate.net The rise of multidrug-resistant bacteria has spurred the search for novel antimicrobial compounds, with pyrimidine derivatives emerging as a promising class. researchgate.net These compounds can interfere with essential bacterial processes, and their structural diversity allows for the development of agents with varied mechanisms of action. nih.govresearchgate.net

In the realm of antiviral research, pyrimidine analogs have a long history of success, beginning with their role as nucleoside reverse transcriptase inhibitors. nih.gov Modified pyrimidine structures are investigated for their ability to inhibit viral replication. For instance, pyrimido[4,5-d]pyrimidines have been synthesized and evaluated as potential antiviral compounds, partly due to their structural similarity to known kinase inhibitors that can also affect viral infection processes. mdpi.com The pyridine (B92270) nucleus, often fused with or incorporated into pyrimidine derivatives, is also noted for its contribution to antimicrobial and antiviral properties. mdpi.com

Chronic inflammation is a key factor in many diseases, and pyrimidine derivatives have been extensively investigated for their anti-inflammatory effects. nih.gov Several pyrimidine-based drugs are already in clinical use as anti-inflammatory agents. nih.gov The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators. nih.gov

Studies have shown that pyrimidine derivatives can suppress the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing pro-inflammatory prostaglandins. nih.govmdpi.com By inhibiting COX-2, these compounds can reduce inflammation. gsconlinepress.com Furthermore, pyrimidine analogs have been found to inhibit other critical components of the inflammatory cascade, including nitric oxide (NO), nuclear factor-kappa B (NF-κB), and various cytokines and chemokines. nih.gov Research into novel pyrimidine structures continues to identify potent lipoxygenase (LOX) inhibitors, which block another important pathway in the generation of inflammatory mediators. nih.govmdpi.com

| Derivative | Target | Activity (IC50) | Reference |

| Pyrazolo[3,4-d]pyrimidine (Compound 5) | COX-2 | 0.04 ± 0.09 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine (Compound 6) | COX-2 | 0.04 ± 0.02 µM | nih.gov |

| Pyrido[2,3-d]pyrimidine (Compound 2a) | Lipoxygenase | 42 µM | nih.gov |

| Piperidine Pyrimidine Cinnamic Acid Amide (Compound 9) | Lipoxygenase | 1.1 µM | mdpi.com |

The therapeutic effects of many pyrimidine derivatives are achieved through the specific inhibition or modulation of enzyme activity. The scaffold's versatility allows it to be tailored to fit the active sites of various enzymes implicated in disease.

One significant area of research is the development of pyrimidine-based kinase inhibitors. For example, N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms. nih.govnih.gov Other studies have focused on metabolic enzymes. Novel pyrimidine derivatives have demonstrated effective inhibition of human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are associated with conditions like glaucoma and Alzheimer's disease. researchgate.netnih.gov

Furthermore, pyrimidine derivatives have been investigated as inhibitors of enzymes involved in cellular defense and metabolism, such as Glutathione S-Transferase (GST) and Glutathione Reductase (GR), which can be important targets in cancer therapy. journalagent.comjuniperpublishers.comjuniperpublishers.com

| Derivative | Enzyme Target | Inhibition Constant (Ki) | Reference |

| N-(4-(aminomethyl)phenyl) pyrimidin-2-amine (Compound A8) | JAK2 | IC50 = 5 nM | nih.govnih.gov |

| 4-amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | 0.047 ± 0.0015 µM | journalagent.com |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.979 ± 0.23 µM | juniperpublishers.comjuniperpublishers.com |

| Novel Pyrimidine Derivative | hCA I | 39.16 ± 7.70 nM | researchgate.netnih.gov |

| Novel Pyrimidine Derivative | hCA II | 18.21 ± 3.66 nM | researchgate.netnih.gov |

| Novel Pyrimidine Derivative | Acetylcholinesterase (AChE) | 33.15 ± 4.85 nM | researchgate.netnih.gov |

Future Directions and Emerging Research Avenues for 5 Aminomethyl 2 Methylpyrimidin 4 Ol

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly focusing on sustainable and environmentally friendly processes. powertechjournal.com Traditional methods for synthesizing pyrimidine (B1678525) derivatives often involve hazardous solvents and toxic reagents, which can be harmful to both human health and the environment. rasayanjournal.co.in In contrast, green chemistry approaches offer safer, more efficient, and cost-effective alternatives. rasayanjournal.co.innih.gov

Future research in the synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-ol will likely prioritize the adoption of green chemistry principles. This includes the use of alternative energy sources like microwave irradiation and ultrasound to accelerate reaction times and increase yields. powertechjournal.com Solvent-free reactions and the use of biodegradable ionic liquids as "green solvents" are also promising avenues. rasayanjournal.co.in

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are particularly attractive for their efficiency and reduced waste generation. rasayanjournal.co.inacs.org Developing novel MCRs for the synthesis of this compound could significantly streamline its production. Furthermore, the exploration of biocatalysis, using enzymes to drive chemical reactions, offers a highly specific and environmentally benign synthetic route. powertechjournal.com

A key focus will be on the development of reusable, heterogeneous catalysts to replace traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture. powertechjournal.com These green methodologies not to only reduce the environmental impact of synthesis but also offer economic advantages through simplified procedures and reduced waste. rasayanjournal.co.in

Green Synthetic Approaches for Pyrimidine Derivatives

| Methodology | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Reduced reaction times, increased yields, and cleaner reactions. powertechjournal.comrasayanjournal.co.in |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote chemical reactions. | Shorter reaction times and improved yields. rasayanjournal.co.innih.gov |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single reaction vessel. | High atom economy, reduced waste, and simplified procedures. rasayanjournal.co.inacs.org |

| Solvent-Free Reactions | Conducts reactions without the use of a solvent. | Eliminates solvent waste and simplifies product purification. rasayanjournal.co.in |

| Biocatalysis | Uses enzymes or whole microorganisms to catalyze reactions. | High selectivity, mild reaction conditions, and environmentally friendly. powertechjournal.com |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. premierscience.commdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process. premierscience.com In the context of this compound, AI and ML can be applied in several key areas.

De Novo Drug Design : Generative AI models can design novel pyrimidine derivatives with desired pharmacological properties. elsevier.com

Virtual Screening : AI-powered platforms can screen large libraries of virtual compounds to identify those with the highest probability of binding to a specific biological target. elsevier.com

Property Prediction : Machine learning algorithms can accurately predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

Synthesis Planning : AI tools can assist chemists in designing the most efficient and sustainable synthetic routes for novel pyrimidine compounds. elsevier.com

Applications of AI/ML in Pyrimidine Research

| Application | Description | Impact |

|---|---|---|

| Target Identification | Analyzing biological data to identify new potential drug targets. | Accelerates the initial stages of drug discovery. premierscience.com |

| Lead Optimization | Predicting the effects of chemical modifications on drug efficacy and safety. | Reduces the time and cost of optimizing lead compounds. premierscience.com |

| Toxicity Prediction | Using computational models to predict the potential toxicity of drug candidates. | Improves the safety profile of new drugs. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Modalities

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netgsconlinepress.com Future research on this compound will likely focus on identifying novel biological targets and exploring new therapeutic applications. The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them valuable scaffolds for targeting enzymes and receptors involved in nucleic acid metabolism. gsconlinepress.comekb.eg

Recent studies have highlighted the potential of pyrimidine analogs as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. researchgate.net For example, certain pyrimidine derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK), both of which are important targets in cancer therapy. nih.gov

The exploration of fused pyrimidine systems, where the pyrimidine ring is combined with other heterocyclic structures, could lead to the discovery of compounds with novel pharmacological profiles. researchgate.net For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated for their antioxidant, anti-diabetic, and anti-Alzheimer's properties. nih.gov

Furthermore, the development of pyrimidine-based compounds as dual-target inhibitors, which can simultaneously modulate the activity of two different biological targets, is a promising strategy for treating complex diseases like cancer. mdpi.com

Potential Biological Targets for Pyrimidine Derivatives

| Target Class | Examples | Therapeutic Area |

|---|---|---|

| Protein Kinases | EGFR, FAK, PLK1, BRD4 | Cancer. nih.govmdpi.com |

| Enzymes in Nucleic Acid Synthesis | Thymidylate Synthase | Cancer. nih.gov |

| Toll-like Receptors (TLRs) | TLR4 | Inflammatory Diseases. nih.gov |

Advanced Materials Science Applications of this compound Frameworks

Beyond their therapeutic potential, pyrimidine derivatives are also being explored for their applications in materials science. The rigid, planar structure of the pyrimidine ring, combined with its ability to participate in hydrogen bonding and π-π stacking interactions, makes it an attractive building block for the construction of functional materials.

One emerging area of interest is the use of pyrimidine-based ligands for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing. The nitrogen atoms in the pyrimidine ring can coordinate with metal ions to form stable, well-defined framework structures.

Furthermore, the incorporation of pyrimidine units into polymers and other organic materials can impart desirable electronic and optical properties. For example, pyrimidine-containing polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

The specific functional groups of this compound, namely the amino and hydroxyl groups, provide opportunities for further chemical modification and incorporation into larger molecular architectures. This could lead to the development of novel materials with tailored properties for a variety of applications.

Q & A

Q. What are the established synthetic routes for 5-(Aminomethyl)-2-methylpyrimidin-4-ol, and what methodological considerations ensure high yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

Q. Table 1: Synthesis Optimization

Q. How is this compound characterized spectroscopically, and what key data distinguish its structure?

Methodological Answer: Critical techniques include:

Q. Table 2: Spectroscopic Signatures

| Technique | Key Peaks/Data | Structural Insight | Reference |

|---|---|---|---|

| ¹H NMR | δ 4.1 ppm (-CH₂NH₂) | Aminomethyl group position | |

| IR | 1670 cm⁻¹ (C=N/C=O) | Ring conjugation | |

| XRD | Bond lengths: C-O (1.36 Å) | Tautomerism confirmation |

Advanced Research Questions

Q. How does the aminomethyl group influence the compound’s electronic properties and reactivity in mechanistic studies?

Methodological Answer: The -CH₂NH₂ group:

- Electronic Effects : Electron-donating nature increases pyrimidine ring electron density, enhancing electrophilic substitution at the 4-position .

- Tautomerism : The hydroxyl group at C4 can tautomerize to a keto form, affecting hydrogen-bonding interactions (validated via XRD) .

- Reactivity : Participates in Schiff base formation with aldehydes, enabling derivatization for drug discovery .

Q. Experimental Design :

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from:

- Purity Issues : Validate via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) .

- Tautomerism : Characterize dominant tautomer under assay conditions (e.g., buffer pH 7.4 vs. 5.0) .

- Solvent Effects : Test activity in DMSO vs. aqueous buffers to assess aggregation artifacts .

Case Study :

If anti-microbial activity varies, repeat assays with:

Strict pH control (ammonium acetate buffer, pH 6.5) .

Parallel synthesis batches to exclude batch-dependent impurities .

Q. What computational strategies are employed to model interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding to enzymes (e.g., dihydrofolate reductase) based on pyrimidine scaffold analogs .

- MD Simulations : Simulate ligand-protein stability in GROMACS (force field: CHARMM36) over 100 ns .

- QSAR : Correlate substituent effects (e.g., -CH₂NH₂ vs. -CH₃) with inhibitory activity using MOE software .

Q. Data Interpretation :

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Q. Emergency Measures :

Q. How is this compound applied in drug discovery, particularly in optimizing pharmacokinetic properties?

Methodological Answer:

- Solubility Enhancement : The hydroxyl and aminomethyl groups improve water solubility vs. non-polar analogs .

- Prodrug Design : Acylate the -NH₂ group to enhance membrane permeability (e.g., acetyl or PEG derivatives) .

- Target Engagement : Acts as a kinase inhibitor scaffold; modify substituents to tune selectivity (e.g., JAK2 vs. EGFR) .

Case Study :

In malaria research, pyrimidine analogs inhibit Plasmodium DHFR. Modify the 5-aminomethyl group to reduce host toxicity while retaining target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.